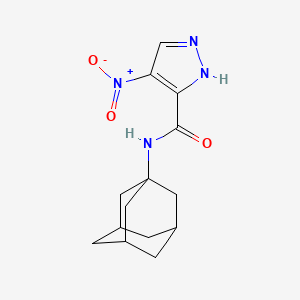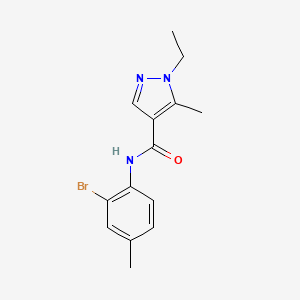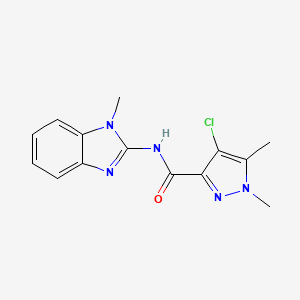
2-(4-Chlorophenyl)-2-oxoethyl 3-nitrobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Chlorophenyl)-2-oxoethyl 3-nitrobenzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a 4-chlorophenyl group, an oxoethyl group, and a 3-nitrobenzoate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-2-oxoethyl 3-nitrobenzoate typically involves the esterification of 3-nitrobenzoic acid with 2-(4-chlorophenyl)-2-oxoethanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent such as dichloromethane or toluene for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher production rates and consistent product quality.
化学反応の分析
Types of Reactions
2-(4-Chlorophenyl)-2-oxoethyl 3-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Reduction: Aqueous sodium hydroxide or hydrochloric acid for hydrolysis.
Substitution: Sodium methoxide or potassium tert-butoxide in an aprotic solvent such as dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: 2-(4-Aminophenyl)-2-oxoethyl 3-nitrobenzoate.
Reduction: 3-Nitrobenzoic acid and 2-(4-chlorophenyl)-2-oxoethanol.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学的研究の応用
2-(4-Chlorophenyl)-2-oxoethyl 3-nitrobenzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biochemical pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-(4-Chlorophenyl)-2-oxoethyl 3-nitrobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from accessing the enzyme. Additionally, the nitro group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can modulate cellular signaling pathways.
類似化合物との比較
Similar Compounds
2-(4-Bromophenyl)-2-oxoethyl 3-nitrobenzoate: Similar structure but with a bromine atom instead of chlorine.
2-(4-Methylphenyl)-2-oxoethyl 3-nitrobenzoate: Similar structure but with a methyl group instead of chlorine.
2-(4-Fluorophenyl)-2-oxoethyl 3-nitrobenzoate: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness
2-(4-Chlorophenyl)-2-oxoethyl 3-nitrobenzoate is unique due to the presence of the chlorine atom, which can influence the compound’s reactivity and interactions with biological targets. The chlorine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to certain proteins or enzymes. Additionally, the combination of the oxoethyl and nitrobenzoate groups provides a versatile scaffold for further chemical modifications and functionalization.
特性
分子式 |
C15H10ClNO5 |
|---|---|
分子量 |
319.69 g/mol |
IUPAC名 |
[2-(4-chlorophenyl)-2-oxoethyl] 3-nitrobenzoate |
InChI |
InChI=1S/C15H10ClNO5/c16-12-6-4-10(5-7-12)14(18)9-22-15(19)11-2-1-3-13(8-11)17(20)21/h1-8H,9H2 |
InChIキー |
GOABHUPOLXUCHE-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)OCC(=O)C2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-fluoro-4-methylphenyl)-1-{2-[(3-fluoro-4-methylphenyl)amino]-2-oxoethyl}-1H-pyrazole-3-carboxamide](/img/structure/B10893951.png)
![[3-[(Z)-[2-(4-chloroanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenyl] 4-acetamidobenzenesulfonate](/img/structure/B10893958.png)

![2-[(5-{[(4-bromophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B10893974.png)
methanone](/img/structure/B10893979.png)
![methyl 1-{[4-chloro-3,5-bis(3,4-dimethylphenyl)-1H-pyrazol-1-yl]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B10893999.png)



![N'-[(E)-(1-benzyl-1H-indol-3-yl)methylidene]-4-nitrobenzohydrazide](/img/structure/B10894018.png)


![12-(5-bromothiophen-2-yl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one](/img/structure/B10894027.png)
![[4-(3-bromobenzyl)piperazin-1-yl]{5-methyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2-oxazol-3-yl}methanone](/img/structure/B10894039.png)
